N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,3-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The molecule is a derivative of 3,4-dihydroisoquinoline, which is a type of isoquinoline. Isoquinolines are a class of organic compounds that are structurally similar to quinoline . The 6,7-dimethoxy groups suggest that there are two methoxy (OCH3) groups on the 6th and 7th positions of the isoquinoline structure. The sulfonyl group (SO2) attached to the nitrogen of the isoquinoline indicates that it’s a sulfonamide derivative .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 3,4-dihydroisoquinoline core, with additional functional groups attached at specific positions. Techniques like NMR spectroscopy would be used to confirm the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the sulfonyl group might make the compound more acidic . The methoxy groups could potentially undergo reactions with strong acids or bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and position of the functional groups, the overall size and shape of the molecule, and the specific atomic composition .Wissenschaftliche Forschungsanwendungen
Tumor Proliferation Imaging
- PET Imaging for Tumor Proliferation: A study by Dehdashti et al. (2013) explored the use of a marker related to the given compound, 18F-ISO-1, in PET imaging to assess tumor proliferation in patients with malignant neoplasms. They found a significant correlation between 18F-ISO-1 uptake and Ki-67, a marker for cell proliferation, indicating its potential for evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).
Metabolite Identification
- Human Metabolites of Related Compounds: Research by Umehara et al. (2009) identified metabolites of a similar compound, YM758, in human urine, plasma, and feces. This study is crucial for understanding the metabolic pathways and excretion mechanisms of such compounds (Umehara et al., 2009).
Synthetic Routes Development
- Synthetic Route for YM758 Monophosphate: Yoshida et al. (2014) developed a practical and scalable synthetic route for YM758 monophosphate, a compound structurally related to the query. This synthesis is important for large-scale production and pharmaceutical applications (Yoshida et al., 2014).
Sigma-2 Receptor Probes
- Sigma-2 Receptor Binding Studies: A study by Xu et al. (2005) explored compounds related to the query as sigma-2 receptor probes. They found that one of the compounds, RHM-1, had a higher affinity for sigma-2 receptors compared to other tested ligands. This is significant for understanding sigma-2 receptor function and potential therapeutic applications (Xu et al., 2005).
Other Applications
Long-Term Retention in the Eyeball and Aorta
Research by Umehara et al. (2009) again investigated the compound YM758, particularly its retention in the eyeball and thoracic aorta of rats. This study provides insight into the tissue distribution and potential long-term effects of similar compounds (Umehara et al., 2009).
Pharmacokinetic/Pharmacodynamic Relationship in Dogs
Another study by Umehara et al. (2009) examined the relationship between exposure to YM758 and heart rate reduction in dogs, providing valuable pharmacokinetic and pharmacodynamic data (Umehara et al., 2009).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O7S/c1-28-18-7-5-6-17(21(18)31-4)22(25)23-9-11-32(26,27)24-10-8-15-12-19(29-2)20(30-3)13-16(15)14-24/h5-7,12-13H,8-11,14H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQKSHFYCRRRDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.